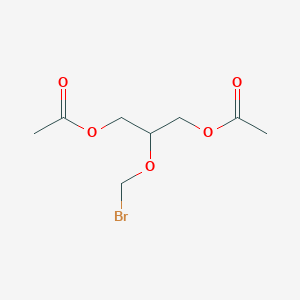![molecular formula C9H9NO3 B13941495 N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a formamide group attached to a benzodioxin ring. Benzodioxins are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with formic acid or formyl chloride. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the acidic by-products. The reaction mixture is then heated to promote the formation of the formamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzodioxins.
Aplicaciones Científicas De Investigación
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide involves its interaction with specific molecular targets such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzodioxin ring can interact with hydrophobic pockets in receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-benzenesulfonamide
- N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetamide
- N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine
Uniqueness
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide is unique due to its formamide group, which imparts distinct chemical reactivity and biological activity. The presence of the benzodioxin ring also contributes to its stability and ability to interact with various molecular targets.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide |
InChI |
InChI=1S/C9H9NO3/c11-6-10-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5-6H,3-4H2,(H,10,11) |
Clave InChI |
XDJPLLAZSDCAQJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





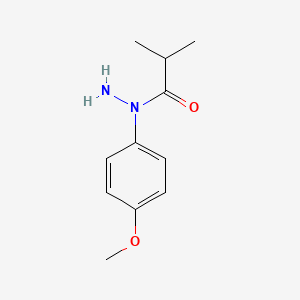
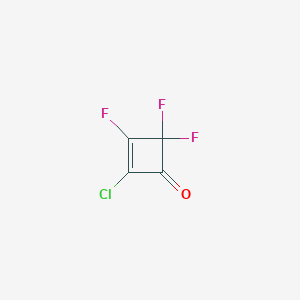
![6-(2-Isopropyl-6-methylphenyl)-8-(2-methoxyphenyl)-2-methylamino-8h-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13941445.png)
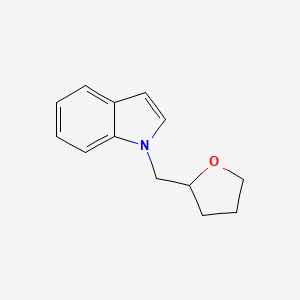
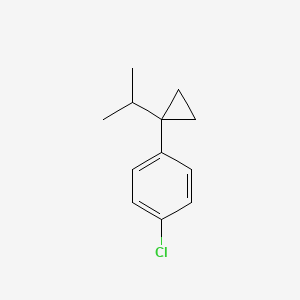
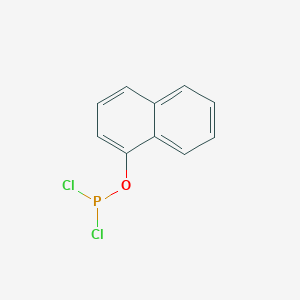
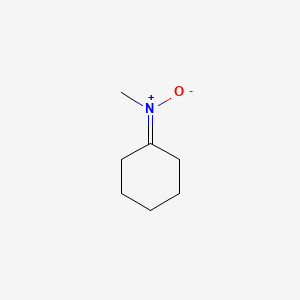
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
